L-Carnitine-d3 Chloride
Overview
Description
Synthesis Analysis
The synthesis of L-Carnitine derivatives, including L-Carnitine-d3 Chloride, typically involves several chemical reactions starting from basic precursors like epichlorohydrin. A notable method for synthesizing L-Carnitine involves selective hydrolytic kinetic resolution, quaternarization, cyanidation, hydrolysis, and ionic exchange processes to yield L-Carnitine with a high overall yield based on the starting epichlorohydrin compound (Henderson, 2006).
Molecular Structure Analysis
The molecular structure of L-Carnitine-d3 Chloride features a trimethylammonium head group and a deuterated hydroxyl-carboxylic acid tail. The presence of deuterium atoms (d3) makes this compound particularly useful in tracing and studying metabolic pathways. The structure allows for detailed investigation into its interactions within biological systems, including its role in fatty acid transport and metabolism (S. Ng, 2012).
Scientific Research Applications
Application in Sepsis Treatment
Scientific Field: Medical Science, Nutrition
Methods of Application
In a randomized double-blinded controlled trial, patients were given L-Carnitine (3 g/day) or a placebo for 7 days. Inflammatory and oxidative stress parameters (C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), superoxide dismutase (SOD), malondialdehyde (MDA), total antioxidant capacity (TAC), 28-day mortality rate, and some monitoring variables were evaluated .
Results
There was a significant reduction in CRP and ESR, and an improvement in SOD and TAC in the L-Carnitine group after 7 days. The 28-day mortality rate was also lower in the L-Carnitine group compared with the placebo group .
Application in Metabolic Disorder Detection
Scientific Field: Biochemistry, Clinical Analysis
Summary of the Application
L-Carnitine is crucial for transporting long-chained fatty acids from the cytosol into the mitochondrial matrix for fatty acid oxidation. Abnormal levels of free carnitine, total carnitine, and acylcarnitines in serum can be indicative of a metabolic disorder before symptoms are present .
Methods of Application
A liquid chromatography tandem mass spectrometry (LC-MS/MS) method is described for the determination of free and total carnitine in serum. To measure total carnitine, samples are spiked with deuterated carnitine (internal standard) and hydrolyzed with potassium hydroxide to convert acylcarnitines to carnitine .
Results: The method allows for the quantification of free and total carnitine in serum, which can help in the early detection of metabolic disorders .
Application in Quantification of Valeryl-L-carnitine
Scientific Field: Biochemistry, Analytical Chemistry
Methods of Application: The quantification is typically performed using Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry (GC-MS or LC-MS) .
Results: The use of Valeryl-L-carnitine-d3 allows for accurate quantification of valeryl-L-carnitine, a short-chain acylcarnitine .
Application in Glycine Transporter Inhibition
Scientific Field: Biochemistry, Neurobiology
Methods of Application: The inhibitory effect of Oleoyl-L-carnitine-d3 on GlyT2 is typically assessed using biochemical assays .
Results: Oleoyl-L-carnitine-d3 selectively inhibits GlyT2 over GlyT1 .
properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Carnitine-d3 (hydrochloride) | |
CAS RN |
350818-62-1 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350818-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.